molecular formula C12H18N2O B13210214 (3S,4S)-3-(Benzylamino)piperidin-4-ol

(3S,4S)-3-(Benzylamino)piperidin-4-ol

Cat. No.: B13210214
M. Wt: 206.28 g/mol
InChI Key: JXPVIKVXPQNYKM-RYUDHWBXSA-N
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Description

Significance of Piperidine (B6355638) Ring Systems as Foundational Synthetic Intermediates

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry. arizona.edu Its prevalence stems from a combination of desirable attributes: the saturated, non-planar ring system allows for the precise three-dimensional positioning of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. Furthermore, the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and lipophilicity, which are key determinants of a drug's pharmacokinetic profile. thieme-connect.com

Piperidine-containing compounds are foundational blocks for drug construction, appearing in more than twenty classes of pharmaceuticals. nih.govencyclopedia.pub Their applications span a wide therapeutic spectrum, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. arizona.eduencyclopedia.pub The structural versatility of the piperidine core allows it to serve as a versatile template in drug design, enabling chemists to develop vast libraries of compounds for screening and optimization. pharmaceutical-business-review.com The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. nih.gov

Table 1: Examples of Therapeutic Areas for Piperidine-Containing Drugs

Therapeutic Area Example Drug Class
Central Nervous System Antipsychotics, Analgesics
Oncology Kinase Inhibitors
Infectious Diseases Antivirals, Antibiotics
Cardiovascular Antiarrhythmics
Allergy Antihistamines

This table illustrates the broad utility of the piperidine scaffold in medicine.

Importance of Stereochemical Control in the Synthesis of Piperidine Derivatives

As synthetic targets become more complex, simply constructing the correct molecular framework is not enough. For piperidine derivatives, which often contain multiple stereocenters, the precise control of their three-dimensional arrangement—or stereochemistry—is paramount. The biological activity of a chiral molecule is often dictated by its specific stereoisomer, as only one enantiomer may fit correctly into a chiral protein-binding site, while the other may be inactive or even cause undesirable side effects. thieme-connect.com

The synthesis of a specific stereoisomer of a substituted piperidine, such as (3S,4S)-3-(Benzylamino)piperidin-4-ol, presents a significant synthetic challenge. The molecule has two adjacent chiral centers on the piperidine ring (at the C3 and C4 positions), meaning four possible stereoisomers exist (RR, SS, RS, SR). Achieving the desired (3S,4S) configuration requires synthetic methods that exhibit high levels of both diastereoselectivity (control of the relative stereochemistry between the two centers) and enantioselectivity (control of the absolute stereochemistry to form the SS pair over the RR pair).

Modern synthetic strategies have risen to this challenge, employing a variety of techniques to achieve stereochemical control. nih.gov These methods include:

Asymmetric Catalysis: Using chiral catalysts, such as rhodium complexes, to guide reactions like hydrogenation towards the formation of a single enantiomer. acs.orgrsc.org

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules, such as amino acids or carbohydrates, where the stereochemistry is already set. rsc.org

Organocatalysis: Employing small organic molecules as catalysts to facilitate enantioselective transformations, such as intramolecular aza-Michael reactions. rsc.org

Substrate Control: Designing substrates where the existing stereochemistry directs the formation of new stereocenters. beilstein-journals.org

The successful synthesis of complex chiral piperidines like the 3-amino-4-hydroxypiperidine scaffold relies heavily on these advanced methods. For instance, the synthesis of a closely related compound, (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been approached using strategies such as Rhodium-catalyzed asymmetric hydrogenation and the use of 2-deoxy-D-ribose as a chiral starting material, highlighting the intricate planning required to control the stereochemical outcome. rsc.org This underscores the principle that in the synthesis of medicinally relevant piperidines, controlling the stereochemistry is not just a detail but a central and critical goal of the synthetic endeavor. researchgate.net

Table 2: Key Synthetic Approaches for Stereocontrol

Method Principle
Asymmetric Catalysis A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products as starting materials.
Auxiliary-Controlled A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, then removed.
Biocatalytic Resolution Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for their separation.

This table summarizes common strategies employed to achieve stereochemical purity in complex syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3-(benzylamino)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12-6-7-13-9-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVIKVXPQNYKM-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3s,4s 3 Benzylamino Piperidin 4 Ol and Analogues

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of substituted piperidines is crucial for their biological activity. Enantioselective and diastereoselective synthetic methods are therefore paramount in producing compounds like (3S,4S)-3-(Benzylamino)piperidin-4-ol with the desired absolute and relative stereochemistry.

Chiral Auxiliary and Chiral Pool Approaches

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary to synthesize enantiomerically enriched carboxylic acids, which can then be further elaborated into complex structures. nih.gov Amides derived from pseudoephenamine, another versatile chiral auxiliary, have shown excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Evans oxazolidinones are another class of auxiliaries widely used in asymmetric aldol (B89426) and alkylation reactions to control the stereochemistry of new C-C bond formation. blogspot.com

Another powerful approach is the utilization of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These natural products serve as starting materials, and their inherent chirality is transferred to the target molecule throughout the synthetic sequence. wikipedia.orgresearchgate.net For example, L-serine has been used as a chiral pool precursor for the synthesis of iminosugars fused to a cyclopropane (B1198618) ring. researchgate.net The synthesis of valuable 3,4,5-trihydroxypiperidines, a class of iminosugars, often relies on chiral pool precursors like sugars and amino acids to establish the desired stereochemistry. researchgate.net

A specific synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols was achieved through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with various amines. researchgate.net This method highlights the use of a chiral building block to install the desired stereochemistry.

ApproachDescriptionKey Features
Chiral Auxiliary A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction.Auxiliary can often be recovered and reused. Examples include pseudoephedrine and Evans oxazolidinones. wikipedia.orgnih.govblogspot.com
Chiral Pool Utilizes readily available, enantiomerically pure natural products as starting materials.Inherent chirality is transferred to the target molecule. Common precursors include amino acids, sugars, and terpenes. wikipedia.orgresearchgate.net

Asymmetric Catalysis in Piperidin-4-ol Synthesis

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral piperidines, offering the advantage of generating large quantities of enantiomerically enriched products from achiral starting materials using only a small amount of a chiral catalyst. nih.govnih.gov

Transition metals, particularly palladium, rhodium, and iridium, have been extensively used in the asymmetric synthesis of piperidine (B6355638) derivatives. nih.govnih.gov Palladium-catalyzed reactions, such as the Heck reaction, Suzuki coupling, and Tsuji-Trost allylation, are powerful tools for forming C-C bonds in the synthesis of complex molecules. mdpi.comacs.org For instance, a palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles has been developed, showcasing the versatility of this approach. acs.org

Rhodium catalysts have been employed in the asymmetric hydrogenation of pyridinium (B92312) salts and C-H functionalization to create chiral piperidines. nih.govdicp.ac.cn Iridium catalysts are also effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Gold-catalyzed reactions, such as the oxidative amination of non-activated alkenes, provide another route to substituted piperidines. nih.gov A gold(I)-copper(II) co-catalyzed tandem hydroamination-semipinacol process has been used in the synthesis of a key piperidine intermediate. mdpi.com

Catalyst SystemReaction TypeApplication
Palladium Cross-coupling, AnnulationsSynthesis of highly substituted piperazines and other N-heterocycles. mdpi.comacs.org
Rhodium Asymmetric Hydrogenation, C-H FunctionalizationPreparation of chiral piperidines from pyridinium salts. nih.govdicp.ac.cn
Iridium Asymmetric HydrogenationStereoselective reduction of pyridinium salts. nih.gov
Gold Oxidative Amination, HydroaminationFormation of substituted piperidines from alkenes and alkynes. nih.govmdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. acs.org For the synthesis of piperidines, organocatalytic inverse-electron-demand aza-Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with α,β-unsaturated aldehydes have been used to produce optically pure polysubstituted piperidines. thieme-connect.com This reaction often proceeds through a dienamine intermediate formed from the aldehyde and a chiral amine catalyst. thieme-connect.com Chiral Brønsted bases have also been shown to be effective in Michael additions to nitroolefins, leading to the formation of chiral heterocyclic scaffolds. nih.gov

Kinetic Resolution and Chromatographic Enantiomer Separation

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. nih.govmdpi.com This leaves the unreacted starting material enriched in the slower-reacting enantiomer. While the maximum theoretical yield of a single enantiomer is 50%, this method can be highly effective for obtaining enantiopure compounds, especially when the selectivity factor is high. nih.govnih.gov For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using n-BuLi with sparteine. nih.gov Biocatalytic transaminase-based dynamic kinetic resolution has also been employed in the synthesis of enantiopure piperidines. nih.gov Lipases, such as Candida Antarctica Lipase B (CAL-B), are also widely used for the kinetic resolution of racemic alcohols and amines through acylation or hydrolysis. mdpi.comwhiterose.ac.uk

When a mixture of enantiomers or diastereomers is produced, chromatographic separation is often employed to isolate the desired stereoisomer. nih.govnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for separating enantiomers. mdpi.com Diastereomers, which have different physical properties, can often be separated by standard chromatographic techniques like flash chromatography on silica (B1680970) gel. nih.govmdpi.comacs.org

MethodPrincipleApplication
Kinetic Resolution One enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent. nih.govSeparation of racemic piperidine derivatives. nih.govnih.gov
Chromatographic Separation Enantiomers or diastereomers are separated based on their differential interactions with a stationary phase. nih.govIsolation of pure stereoisomers of substituted piperidines. nih.govmdpi.com

Strategies for Regioselective Functionalization of Piperidine Systems

The regioselective functionalization of a pre-existing piperidine ring is a powerful strategy for accessing a variety of substituted derivatives. researchgate.net This approach is particularly useful when a suitable piperidine starting material is readily available.

Direct C-H functionalization of piperidines has emerged as an attractive method, although controlling the site of functionalization can be challenging. nih.gov The electronic properties of the piperidine ring, influenced by the nitrogen atom and any protecting groups, often dictate the regioselectivity. For instance, the C2 position is electronically activated but can be sterically hindered. nih.gov The C3 position is often electronically deactivated. nih.gov Rhodium-catalyzed C-H insertions have been used to achieve site-selective functionalization at the C2, C3, and C4 positions of the piperidine ring, with the outcome being controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.govdntb.gov.ua

An alternative to direct C-H functionalization is an indirect approach involving the functionalization of a related, more reactive precursor. For example, 3-substituted piperidines can be prepared by the cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive, regioselective ring-opening of the cyclopropane. nih.govnih.gov A facile and practical synthesis of substituted piperidine-2,6-diones has been developed from methyl acetates and acrylamides under transition-metal-free conditions. researchgate.net Additionally, enantiomerically enriched 5-methylene piperidines have been synthesized through the copper-catalyzed reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene, followed by cyclization. whiterose.ac.uk

Diverse Cyclization and Ring-Opening Strategies

The construction of the 3-amino-4-hydroxypiperidine core relies on a variety of strategic bond formations, including the nucleophilic opening of strained rings and the formation of the piperidine ring through cyclization events.

The reaction between epoxides and amines, known as aminolysis, is a fundamental and powerful method for synthesizing β-amino alcohols, which are key structural motifs in compounds like this compound. scielo.org.mx This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening.

The regioselectivity of the ring-opening is a critical aspect of this strategy. In neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide. jsynthchem.com However, the presence of acid catalysts can alter this selectivity. For instance, the reaction of styrene (B11656) oxide with aromatic amines favors nucleophilic attack at the more substituted benzylic carbon due to the stabilization of a partial positive charge. scielo.org.mx

A variety of catalysts have been developed to facilitate this transformation under mild conditions, improving yields and regioselectivity. These include metal-based catalysts like iridium trichloride (B1173362) and zirconium(IV) chloride, as well as metal-free options such as silica-bonded S-sulfonic acid and acetic acid. scielo.org.mxrroij.comrsc.org Solvent-free conditions have also proven effective, offering an environmentally benign approach. scielo.org.mxrsc.org One specific application involves the preparation of a piperidine-derived epoxide, which is subsequently reacted with benzylamine (B48309) to yield the desired 3-amino-4-ol structure with high regioselectivity. youtube.com

Table 1: Examples of Epoxide Ring-Opening Reactions with Amines

Epoxide Amine Catalyst/Conditions Product
Styrene Oxide Aniline Silica-bonded S-sulfonic acid, Solvent-free 2-Phenylamino-2-phenylethanol
Cyclohexene Oxide Aniline Iridium trichloride trans-2-Anilinocyclohexanol
Phenyl Glycidyl Ether Aniline Zirconium(IV) chloride 1-Anilino-3-phenoxy-2-propanol
Piperidine-derived Epoxide Benzylamine Base-induced ring closure followed by aminolysis 3-(Benzylamino)piperidin-4-ol analogue

Intramolecular and Intermolecular Cyclization Reactions

The formation of the piperidine ring itself is often achieved through cyclization reactions, where a linear precursor containing the requisite functional groups is induced to form the six-membered ring.

Intramolecular Cyclization: These strategies involve forming one or more bonds within a single molecule.

Aza-Prins Cyclization: This method provides a straightforward and highly diastereoselective route to cis-4-hydroxypiperidines. It involves the reaction of gem-disubstituted homoallylic amines with ketoaldehydes, expanding the scope of this cyclization to create piperidines with a tetrasubstituted carbon stereocenter at the C4 position. rsc.org

Reductive Hydroamination/Cyclization: This cascade reaction of alkynes can be used to synthesize piperidines. The process is mediated by an acid, which functionalizes the alkyne and leads to the formation of an enamine and subsequently an iminium ion, which is then reduced to form the piperidine ring. nih.gov

6-Endo Cyclization of β-Lactams: In an atypical reaction pathway that deviates from Baldwin's rules, β-lactams containing an alkene residue can undergo a 6-endo cyclization to form piperidine rings. This is attributed to the conformational constraints imposed by the lactam ring. nih.gov

Intermolecular Cyclization: These methods involve the reaction of two or more separate molecules to build the piperidine ring.

[3+3] Cyclization: A piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles has been developed to synthesize functionalized chromeno[2,3-b]pyridines. This transformation offers an efficient route from readily available substrates under mild conditions. nih.gov

Table 2: Overview of Cyclization Strategies for Piperidine Synthesis

Cyclization Type Key Precursors Description Resulting Structure
Intramolecular Aza-Prins Homoallylic amine, Ketoaldehyde Acid-catalyzed cyclization of an iminium ion onto an alkene. cis-4-Hydroxypiperidine
Intramolecular Reductive Hydroamination Alkyne-containing amine Acid-mediated cascade forming an iminium ion, followed by reduction. Substituted Piperidine
Intermolecular [3+3] Cyclization 2-Amino-4H-chromen-4-one, 2-Benzylidenemalononitrile Piperidine-mediated reaction combining two three-atom fragments. Fused Pyridine (B92270) System

Transformations of Nitrogen Heterocyclic Precursors (e.g., Azetidinones, Pyridinium Salts)

The synthesis of substituted piperidines can also be achieved by modifying existing nitrogen-containing heterocyclic rings, either through ring expansion or dearomatization.

Transformations of Azetidinones: Chiral 2-azetidinones (β-lactams) serve as versatile starting materials for the synthesis of 2-piperidones through a ring-expansion methodology. acs.orgacs.org This process involves a two-carbon addition sequence. First, the azetidinone is reduced to the corresponding 3-amino alcohol. Subsequent oxidation yields a 3-amino aldehyde, which then undergoes further reactions and cyclization to provide the six-membered piperidone ring. acs.orgacs.org This strategy allows for the transfer of stereochemistry from the readily accessible azetidinone precursor to the final piperidone product.

Transformations of Pyridinium Salts: Pyridinium salts are valuable precursors for accessing N-aryl piperidines through dearomatization strategies. nih.gov A rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as a hydrogen source can produce a dihydropyridine (B1217469) intermediate. nih.govnih.gov This intermediate is then intercepted by water and an external amine in a process known as reductive transamination. nih.govacs.org Subsequent reductive amination and ring closure afford the N-aryl piperidine. This method provides a powerful tool for converting simple, readily available pyridine derivatives into complex, highly functionalized piperidine scaffolds. nih.govnih.gov

Development of Novel Synthetic Transformations and Reaction Conditions

Continuous innovation in synthetic methodology is crucial for accessing complex piperidine analogues with improved efficiency and stereocontrol. Recent developments have focused on novel catalytic systems and reaction conditions.

One such advancement is the development of a phosphite-driven cyclodehydration for the synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. This method provides a highly stereoselective route that circumvents the need for configurationally labile amino aldehyde intermediates. beilstein-journals.org The reaction proceeds by activating an amino diol with a phosphorus reagent and iodine, followed by an intramolecular substitution by the amino group to form the piperidine ring. beilstein-journals.org

Another novel approach involves the use of indium metal in the synthesis of 4-aryl 4-acyl piperidine analogues. google.com This method provides a convenient and industrially scalable route starting from commercially available 4-phenylpyridine. The development of such unique catalytic systems and reaction pathways expands the toolbox available to synthetic chemists for the construction of diverse piperidine derivatives. google.com

Chemical Reactivity and Functional Group Interconversions of 3s,4s 3 Benzylamino Piperidin 4 Ol

Chemical Modifications at Nitrogen and Oxygen Centers

The nitrogen and oxygen atoms in (3S,4S)-3-(benzylamino)piperidin-4-ol are the primary sites for chemical modifications, including acylation, alkylation, and protection/deprotection strategies. These transformations are fundamental for building more complex molecular architectures.

The secondary amine of the piperidine (B6355638) ring is nucleophilic and can readily undergo N-alkylation and N-acylation. For instance, reaction with alkyl halides in the presence of a base leads to the corresponding N-alkylated products. Similarly, acylation with acyl chlorides or anhydrides yields N-acyl derivatives. These reactions are crucial for introducing diverse substituents onto the piperidine nitrogen.

The secondary alcohol at the C-4 position can be functionalized through various reactions. O-acylation with acylating agents provides the corresponding esters, while O-alkylation with alkyl halides under basic conditions yields ethers. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, by reacting with the respective sulfonyl chlorides. This activation facilitates subsequent nucleophilic substitution reactions.

The benzylamino group at the C-3 position also possesses a reactive secondary amine. This nitrogen can be further alkylated or acylated, although its reactivity can be influenced by steric hindrance from the adjacent benzyl (B1604629) group and the piperidine ring. A key transformation for this group is N-debenzylation. This is commonly achieved through catalytic hydrogenation, which cleaves the benzylic C-N bond to afford the primary amine. This deprotection step is often essential for the subsequent introduction of other functional groups.

Reaction Type Functional Group Reagents and Conditions Product Type
N-AlkylationPiperidine NitrogenAlkyl halide, Base (e.g., K2CO3, Et3N)N-Alkyl piperidine
N-AcylationPiperidine NitrogenAcyl chloride or Anhydride, BaseN-Acyl piperidine
O-AcylationHydroxyl GroupAcyl chloride or Anhydride, BaseO-Acyl piperidine
O-AlkylationHydroxyl GroupAlkyl halide, Base (e.g., NaH)O-Alkyl piperidine
O-SulfonylationHydroxyl GroupSulfonyl chloride (e.g., TsCl, MsCl), BaseO-Sulfonyl piperidine
N-DebenzylationBenzylamino GroupH2, Pd/CPrimary amine

Derivatization of the Piperidine Ring and Peripheral Side Chains

Beyond the nitrogen and oxygen centers, the piperidine ring itself and its substituents can be further modified. The benzyl group of the benzylamino moiety can undergo aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents on the phenyl ring. These modifications can modulate the electronic and steric properties of the molecule.

Oxidation of the secondary alcohol at C-4 can lead to the corresponding ketone, a 3-(benzylamino)piperidin-4-one. This ketone then serves as a handle for a variety of subsequent transformations, such as the formation of imines, enamines, or conversion to other functional groups via nucleophilic addition.

The carbon skeleton of the piperidine ring can also be functionalized, although this is often more challenging. Strategies involving the formation of an enamine or enolate from a corresponding piperidone derivative can allow for alkylation at the α-position to the carbonyl.

Modification Type Target Site Potential Reactions Resulting Structure
Aromatic SubstitutionBenzyl groupNitration, Halogenation, Friedel-CraftsSubstituted benzyl group
OxidationC-4 HydroxylPCC, Swern oxidation, DMPPiperidin-4-one
Enolate/Enamine Chemistryα-carbon to a carbonylAlkylation, Aldol (B89426) condensationC-substituted piperidine

Synthesis of Fused Polycyclic and Spiro Systems Utilizing the Piperidine Core

The bifunctional nature of this compound, possessing both amino and hydroxyl groups in a specific stereochemical arrangement, makes it an excellent precursor for the synthesis of more complex, rigid structures such as fused polycyclic and spiro systems.

One important reaction for the synthesis of fused systems is the intramolecular cyclization. For instance, after conversion of the hydroxyl group to a good leaving group, the benzylamino nitrogen can act as an intramolecular nucleophile to form a bicyclic azetidinium intermediate, which can then be opened by an external nucleophile. Alternatively, the amino and hydroxyl groups can react with a bifunctional electrophile to form a new fused ring. For example, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a fused oxazolidinone ring system.

The Pictet-Spengler reaction is a powerful method for constructing fused tetrahydroisoquinoline or tetrahydro-β-carboline systems. While the classic Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction could potentially be applied. For example, after debenzylation to the primary amine, the resulting 3-aminopiperidine derivative could be tethered to an aromatic group and then undergo an intramolecular cyclization with an aldehyde or ketone.

Ring-closing metathesis (RCM) is another modern synthetic tool that can be employed to create fused systems. By introducing two alkenyl side chains onto the piperidine scaffold, for example, one on the piperidine nitrogen and another attached to the C-3 or C-4 position, an intramolecular RCM reaction can be used to form a new fused ring.

Spirocyclic systems can also be synthesized from this piperidine core. One approach involves the intramolecular cyclization of a suitably functionalized derivative. For instance, if a side chain containing a nucleophile is attached to the piperidine nitrogen, and the C-4 hydroxyl group is converted to a ketone, an intramolecular addition of the nucleophile to the ketone can form a spirocyclic system. Another strategy is to utilize the 3-amino and 4-hydroxyl groups to react with a ketone or aldehyde to form a spiro-fused oxazolidine (B1195125) ring.

Synthetic Strategy Target System Key Transformation Description
Intramolecular CyclizationFused PolycyclicReaction with bifunctional electrophilesThe amino and hydroxyl groups react with reagents like phosgene to form fused rings such as oxazolidinones.
Pictet-Spengler ReactionFused PolycyclicIntramolecular cyclization of an iminium ionA modified Pictet-Spengler approach could be used to form fused tetrahydroisoquinoline-like structures.
Ring-Closing MetathesisFused PolycyclicOlefin metathesisDi-alkenyl substituted piperidine derivatives can undergo RCM to form fused bicyclic systems.
Intramolecular AdditionSpiro SystemsNucleophilic addition to a carbonylA side chain on the nitrogen can add to a C-4 ketone to form a spirocycle.
Spiro-annulationSpiro SystemsReaction with ketones/aldehydesThe 3-amino and 4-hydroxyl groups can react to form spiro-oxazolidines.

Stereochemical Analysis and Absolute Configuration Assignment

Methodologies for Stereoisomer Characterization in Complex Piperidine (B6355638) Systems

The characterization of stereoisomers in substituted piperidine systems is fundamental to understanding their structure. Various analytical techniques are employed to differentiate between diastereomers and to elucidate the conformation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose. wikipedia.org In particular, ¹H NMR spectroscopy provides detailed information about the relative stereochemistry through the analysis of proton-proton coupling constants (J-values). nih.gov The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, which in turn is defined by their axial or equatorial positions on the chair-like piperidine ring. This allows for the assignment of relative configurations, such as cis and trans. nih.govrsc.org For instance, a large J-value (typically 8-13 Hz) between protons on adjacent carbons suggests an axial-axial relationship, whereas smaller values are indicative of axial-equatorial or equatorial-equatorial relationships.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another valuable technique, particularly for differentiating between isomeric compounds. nih.gov By employing stable-isotope tracers, it is possible to distinguish between isomers based on their fragmentation patterns in the mass spectrometer. nih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when using chiral stationary phases, are essential for separating stereoisomers and assessing the enantiomeric or diastereomeric purity of a sample.

Table 1: Representative ¹H-¹H Coupling Constants for Piperidine Ring Protons

Interaction Type Dihedral Angle (approx.) Typical J-value (Hz)
Axial-Axial (J_ax,ax) ~180° 8 - 13
Axial-Equatorial (J_ax,eq) ~60° 2 - 5

This table presents typical values that can be used to infer the relative stereochemistry of substituents on a piperidine ring in a chair conformation.

Advanced Spectroscopic and Diffraction Techniques for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like (3S,4S)-3-(Benzylamino)piperidin-4-ol requires specialized techniques that can distinguish between a molecule and its non-superimposable mirror image (enantiomer).

X-ray crystallography is considered the definitive method for determining absolute configuration. researchgate.net The technique of single-crystal X-ray diffraction (scXRD) can unambiguously establish the three-dimensional structure of a molecule, provided that a high-quality single crystal can be grown. researchgate.netd-nb.info For chiral molecules, anomalous dispersion (the Bijvoet method) is used to determine the absolute structure. nih.gov A more recent development, microcrystal electron diffraction (MicroED), allows for the analysis of much smaller crystals, overcoming a significant limitation of scXRD. d-nb.info The absolute configuration can also be determined by co-crystallizing the molecule with a chiral probe of a known configuration. d-nb.info

Chiroptical spectroscopy offers a powerful alternative when suitable crystals cannot be obtained. nih.gov These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. The main techniques include:

Electronic Circular Dichroism (ECD) : Measures the difference in absorption of left and right circularly polarized light in the UV-Vis region.

Vibrational Circular Dichroism (VCD) : Measures the difference in absorption in the infrared region, corresponding to molecular vibrations.

Optical Rotatory Dispersion (ORD) : Measures the change in optical rotation as a function of wavelength.

In modern applications, experimental chiroptical spectra are compared with spectra predicted by quantum mechanical calculations for a specific enantiomer (e.g., the (3S,4S) configuration). nih.govnih.gov A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov

Table 2: Comparison of Techniques for Absolute Configuration Determination

Technique Principle Sample Requirement Key Advantage
Single-Crystal X-Ray Diffraction (scXRD) Anomalous dispersion of X-rays by atoms in a single crystal. nih.gov High-quality single crystal. d-nb.info Provides unambiguous 3D structure and absolute configuration. researchgate.net
Microcrystal Electron Diffraction (MicroED) Electron diffraction from nano- or micro-sized crystals. d-nb.info Powder or microcrystalline solid. d-nb.info Does not require large single crystals. d-nb.info
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. Solution or neat liquid. Highly sensitive to the stereochemistry of the entire molecule. nih.gov
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light. nih.gov Solution. Useful for molecules with chromophores near stereocenters.

Mechanistic Insights into Stereocontrol and Stereoselectivity

The synthesis of a specific stereoisomer like this compound requires precise control over the formation of its chiral centers. This is achieved through stereoselective synthetic strategies that favor the formation of one stereoisomer over others.

Several key mechanistic approaches are employed to achieve high levels of stereocontrol in the synthesis of 3-amino-4-hydroxypiperidines. One effective strategy is catalytic asymmetric hydrogenation . For instance, the synthesis of the enantiomer, (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been achieved via a Rhodium(I)-catalyzed asymmetric hydrogenation of a suitable enamine precursor. rsc.org The chiral catalyst creates a chiral environment that directs the addition of hydrogen from a specific face of the molecule, leading to a high enantiomeric excess of the desired product.

Another powerful approach involves substrate control , where the stereochemistry of the final product is dictated by a chiral starting material. The use of compounds from the "chiral pool," such as carbohydrates, provides a scaffold with pre-existing stereocenters. For example, 2-deoxy-D-ribose has been utilized as a starting material to set the absolute stereochemistry in a synthesis of the (3R,4R) stereoisomer. rsc.org

Modern organocatalysis and transition-metal catalysis also provide routes with excellent stereocontrol. rsc.org Gold-catalyzed annulation procedures can assemble highly substituted piperidines from acyclic precursors in a stereoselective manner. ajchem-a.com A one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization followed by a reduction and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov Similarly, palladium-catalyzed reactions, such as the deconstructive amination of bridged δ-lactam-γ-lactones, can produce highly decorated 3-hydroxy-2-piperidinone carboxamides with high stereocontrol. nih.gov These methods often proceed through well-defined transition states where steric and electronic factors direct the formation of a specific diastereomer.

Finally, biocatalytic and classical resolutions can be employed to separate enantiomers from a racemic mixture. rsc.org This approach does not create the stereocenters selectively but instead separates a pre-existing mixture, often through enzymatic reactions that selectively transform one enantiomer, allowing for its separation from the unreacted one.

Table 3: Overview of Stereoselective Synthetic Strategies for 3,4-Substituted Piperidines

Strategy Mechanistic Principle Example Reaction Stereocontrol Element
Catalytic Asymmetric Hydrogenation A chiral metal catalyst (e.g., Rh(I) with a chiral ligand) creates a chiral environment for H₂ addition. rsc.org Hydrogenation of an enamine or related unsaturated precursor. Chiral catalyst/ligand.
Chiral Pool Synthesis Utilization of readily available enantiopure starting materials (e.g., sugars, amino acids). rsc.org Multi-step synthesis starting from 2-deoxy-D-ribose. rsc.org Stereocenters of the starting material.
Gold-Catalyzed Cyclization Gold(I) catalyst activates an alkyne for intramolecular nucleophilic attack, followed by stereoselective reduction. nih.gov Cyclization of an N-homopropargyl amide. nih.gov Substrate geometry and reaction pathway (e.g., Ferrier rearrangement).
Palladium-Catalyzed Aminolysis Oxidative addition of a Pd(0) catalyst to a lactone, followed by stereocontrolled trapping with an amine. nih.gov Ring-opening of a bridged δ-lactam-γ-lactone. nih.gov Catalyst and substrate structure guiding the reaction pathway.

3s,4s 3 Benzylamino Piperidin 4 Ol As a Scaffold in Advanced Synthetic Chemistry

Role as a Chiral Building Block in the Construction of Complex Organic Molecules

The inherent chirality of (3S,4S)-3-(benzylamino)piperidin-4-ol makes it a powerful tool for asymmetric synthesis. The fixed spatial arrangement of the amino and hydroxyl groups at the C3 and C4 positions provides a rigid stereochemical foundation, enabling chemists to construct complex target molecules with a high degree of stereocontrol. The utility of the closely related (3R,4R) stereoisomer as a precursor underscores the importance of this specific structural motif in pharmaceutical synthesis. rsc.org

The functional groups of this compound—the secondary piperidine (B6355638) nitrogen, the secondary benzylamine (B48309), and the secondary alcohol—provide multiple points for synthetic elaboration, as detailed in the table below.

Functional GroupPotential TransformationsResulting Functionality / Structure
Piperidine Nitrogen (NH)Alkylation, Acylation, Reductive Amination, ArylationN-Substituted piperidines, amides, tertiary amines
Benzylamino Group (NHBn)N-De-benzylation followed by functionalizationPrimary amine for further coupling, amide formation
Hydroxyl Group (OH)Oxidation, Etherification, Esterification, Azide SubstitutionKetone, ethers, esters, azides for click chemistry

These transformations allow the chiral piperidine core to be integrated into a wide range of larger, more complex molecular frameworks, from natural product analogues to novel therapeutic agents. The ability to control the absolute and relative stereochemistry of the final product is a direct result of the well-defined stereocenters of the initial building block. rsc.org

Utilization in the Design and Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal precursor for the synthesis of novel heterocyclic systems. Through intramolecular reactions, the piperidine ring can be fused or spiro-annulated to form more complex, polycyclic structures. These new heterocyclic frameworks are of great interest in drug discovery as they can present novel pharmacophores and occupy unique regions of chemical space.

Strategies for constructing new rings often involve the sequential or tandem reaction of the scaffold's functional groups. For example:

Fused Bicyclic Systems: The amino and hydroxyl groups can be used to construct a new ring fused to the piperidine core. For instance, reaction with a bifunctional electrophile like phosgene (B1210022) or a derivative could lead to the formation of a fused oxazolidinone ring. Alternatively, the piperidine nitrogen and the C4-hydroxyl group could participate in cyclization reactions to form bridged systems.

Spirocyclic Systems: The C4-hydroxyl group could be oxidized to a ketone, which then serves as an electrophilic center for intramolecular cyclization. A nucleophilic side chain, previously installed on the piperidine nitrogen, could attack the ketone to form a spirocyclic system.

The synthesis of piperidine derivatives through methods like intramolecular cyclization is a well-established field. nih.gov For example, reductive hydroamination/cyclization cascades of alkynes are used to form the piperidine ring itself. nih.gov Applying similar principles, the functional handles on this compound can be used to build outward from the existing core. The synthesis of cis-3-methyl-4-aminopiperidine derivatives via the ring-opening of an epoxide precursor demonstrates how the 3,4-substitution pattern can be leveraged to create new, functionalized piperidines that can act as precursors to further heterocyclic systems. researchgate.net

The table below outlines potential intramolecular cyclization strategies to generate novel heterocyclic systems from derivatives of the title compound.

Starting Functional GroupsReaction TypeResulting Heterocyclic System
C4-OH and N1-Substituent (with terminal alkyne)Intramolecular HydroaminationFused piperidinopyrrole
C3-NH (after debenzylation) and C4-OHCondensation with Aldehyde/KetoneFused oxazolopiperidine
C4-Ketone (after oxidation) and N1-SubstituentIntramolecular Aldol (B89426)/Mannich ReactionSpiro- or fused-piperidine systems

These approaches allow for the conversion of a simple chiral scaffold into a diverse collection of complex, three-dimensional heterocyclic molecules, which are valuable for screening in drug discovery programs.

Strategies for Diversity-Oriented Synthesis Based on the Piperidine Core

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening. nih.gov The this compound scaffold is an excellent starting point for DOS campaigns due to its rigid 3D structure and multiple points for diversification. A DOS approach using this scaffold allows for the systematic exploration of the chemical space around the piperidine core. nih.gov

A typical DOS strategy based on this piperidine core would involve a branching synthesis pathway where different building blocks and reaction conditions are applied to create a wide array of analogues. The key is to leverage the distinct reactivity of the three functional groups.

Key Diversification Strategies:

Appendage Diversity: This involves attaching a variety of substituents at the three main modification points (N1-piperidine, N3-amine, and C4-oxygen).

At N1 , a wide range of alkyl and aryl groups can be introduced via reductive amination or N-arylation, exploring different steric and electronic environments around the core.

At N3 , the benzyl (B1604629) group can be removed to reveal a primary amine, which can then be acylated or alkylated with a diverse set of reagents.

At C4 , the hydroxyl group can be converted into ethers or esters with various partners, modulating properties like lipophilicity and hydrogen bonding capacity.

Stereochemical Diversity: While the core has fixed (3S,4S) stereochemistry, new stereocenters can be introduced during the diversification reactions. For example, the diastereoselective reduction of a C4-ketone intermediate (formed by oxidizing the C4-ol) can lead to the corresponding (3S,4R) alcohol, providing access to the trans-diastereomer of the scaffold. This allows for the creation of a matrix of stereoisomers, which is crucial for probing biological interactions. nih.gov

Scaffold Diversity: As discussed in the previous section, the functional groups can be used in intramolecular reactions to create fundamentally new ring systems. By varying the length and nature of the tethers used in these cyclization reactions, a library of diverse fused and spirocyclic scaffolds can be generated from the common piperidine intermediate.

This systematic approach, combining appendage, stereochemical, and scaffold diversification, can rapidly generate a library of novel, three-dimensional molecules with high sp³-character, which are increasingly sought after in fragment-based drug discovery to improve binding selectivity and physicochemical properties. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (3S,4S)-3-(Benzylamino)piperidin-4-ol in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecule's connectivity and constitution.

In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring typically appear as a series of multiplets in the upfield region, while the aromatic protons of the benzyl (B1604629) group resonate in the downfield region. The chemical shifts and coupling constants of the piperidine protons are particularly informative for determining the relative stereochemistry of the substituents at the C3 and C4 positions. For a trans-disubstituted piperidine ring in a chair conformation, the vicinal coupling constants (³J) between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct, allowing for the assignment of the relative configuration.

The stereochemistry of chiral piperidines can be further investigated using chiral discriminating agents in NMR spectroscopy. The addition of a chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to the separation of NMR signals for the enantiomers, which is crucial for confirming the enantiomeric purity of the sample. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Piperidine CH2.5 - 3.5Multiplet
Piperidine CH₂1.5 - 2.2Multiplet
Benzyl CH₂3.7 - 4.2Singlet/AB quartet
Aromatic CH7.2 - 7.5Multiplet
OHVariableBroad Singlet
NHVariableBroad Singlet

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragment ions are generated. The fragmentation of N-benzylpiperidine derivatives often involves cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) and the corresponding piperidine fragment. The fragmentation of the piperidine ring itself can provide further structural information.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺C₁₂H₁₉N₂O⁺207.1492
[M+Na]⁺C₁₂H₁₈N₂ONa⁺229.1311

Chromatographic Methods for Purity and Enantiomeric Excess Assessment (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and, in the case of chiral compounds, the enantiomeric excess of this compound.

For purity analysis, reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid) is commonly used. Detection is typically performed using a UV detector, as the benzyl group provides a chromophore.

To determine the enantiomeric excess, chiral HPLC is the method of choice. This can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines and alcohols.

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov This approach is particularly useful when the parent enantiomers are difficult to separate directly or lack a strong chromophore for detection.

The development of a robust chiral HPLC method is essential for quality control in the synthesis and manufacturing of enantiomerically pure pharmaceutical intermediates.

Q & A

Basic: What synthetic strategies are recommended for preparing (3S,4S)-3-(Benzylamino)piperidin-4-ol with high stereochemical fidelity?

Methodological Answer:
Stereoselective synthesis can be achieved via reductive amination or nucleophilic substitution. For example, benzylamine derivatives are often introduced using anhydrous K₂CO₃ in methanol under reflux, followed by chromatographic purification (e.g., silica gel column) to isolate the desired diastereomer . Monitoring reaction progress via ¹H/¹³C-NMR and HPLC (≥98% purity threshold) is critical to confirm stereochemical integrity .

Advanced: How can contradictions in stereochemical assignments arise between NMR and X-ray crystallography data?

Methodological Answer:
Discrepancies may stem from dynamic effects (e.g., ring puckering in piperidine derivatives) altering NMR chemical shifts, whereas X-ray provides static structural snapshots. For resolution, perform variable-temperature NMR to assess conformational flexibility and compare with crystallographic data from structurally analogous compounds (e.g., (3R,4R)-piperidin-3-ol derivatives) . Density functional theory (DFT) calculations can further validate stereoelectronic environments .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Dispose of waste via licensed hazardous chemical contractors, adhering to regional regulations .

Advanced: How can reaction conditions be optimized to suppress diastereomer formation during synthesis?

Methodological Answer:
Adjust solvent polarity (e.g., switch from methanol to THF) to influence transition-state stereoselectivity. Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to enhance enantiomeric excess. Monitor diastereomer ratios via chiral HPLC or supercritical fluid chromatography (SFC) .

Basic: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the piperidine ring .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against known standards .
  • Mass Spectrometry (HRMS) : Confirm molecular weight within ±2 ppm error .

Advanced: How can computational modeling predict the biological activity of this compound analogues?

Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or kinases) using the parent compound’s crystal structure or homology models. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) for structure-activity relationship (SAR) studies. Compare results with structurally related bioactive piperidines (e.g., 4-phenylpiperidine derivatives) .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:
Store under argon in amber glass vials at –20°C to minimize hydrolysis of the benzylamino group. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation pathways (e.g., oxidation or dimerization) via LC-MS .

Advanced: How to design analogues to probe the role of the benzylamino group in target binding?

Methodological Answer:
Synthesize derivatives with substituents varying in steric bulk (e.g., para-fluoro or ortho-methyl benzyl groups) and measure binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use X-ray co-crystallography of analogues with target proteins (e.g., enzymes or receptors) to map interactions .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:
Employ ultra-high-performance LC (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. Validate methods per ICH Q2(R1) guidelines, focusing on limits of detection (LOD ≤ 0.05%) and quantification (LOQ ≤ 0.15%) .

Advanced: How to resolve discrepancies in biological activity data across different assay platforms?

Methodological Answer:
Standardize assay conditions (e.g., buffer pH, temperature) and validate using reference compounds (e.g., (3R,4R)-isomers). Perform statistical meta-analysis of published data to identify confounding variables (e.g., cell line heterogeneity or solvent effects) .

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